3-((1-(6-Ethoxynicotinoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
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Overview
Description
3-((1-(6-Ethoxynicotinoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that features a pyrazine ring substituted with a carbonitrile group and an ether linkage to a pyrrolidine ring, which is further substituted with a 6-ethoxynicotinoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(6-Ethoxynicotinoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps, starting from readily available precursors. One common approach is the formation of the pyrazine ring followed by the introduction of the carbonitrile group. The pyrrolidine ring is then synthesized and functionalized with the 6-ethoxynicotinoyl group. Finally, the two moieties are connected via an ether linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalytic processes, continuous flow reactors, and other advanced techniques to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-((1-(6-Ethoxynicotinoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new alkyl or aryl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine: The compound may have potential as a pharmaceutical agent, particularly if it exhibits biological activity such as enzyme inhibition or receptor binding.
Industry: It could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 3-((1-(6-Ethoxynicotinoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile exerts its effects depends on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazine derivatives and pyrrolidine-containing molecules. Examples might include:
Pyrazine-2-carbonitrile: A simpler analog without the pyrrolidine and nicotinoyl groups.
6-Ethoxynicotinoyl derivatives: Compounds featuring the same nicotinoyl group but different core structures.
Pyrrolidine-3-yl ethers: Molecules with similar ether linkages but different substituents.
Uniqueness
What sets 3-((1-(6-Ethoxynicotinoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties
Properties
IUPAC Name |
3-[1-(6-ethoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c1-2-24-15-4-3-12(10-21-15)17(23)22-8-5-13(11-22)25-16-14(9-18)19-6-7-20-16/h3-4,6-7,10,13H,2,5,8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUDSAMXSAWCMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C(=O)N2CCC(C2)OC3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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